molecular formula C23H28N2O5 B2733510 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one CAS No. 898439-57-1

2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one

Cat. No.: B2733510
CAS No.: 898439-57-1
M. Wt: 412.486
InChI Key: FHZSOJFLZXAKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one is an intriguing molecule due to its complex structure and potential applications across various scientific fields. This compound features a pyran-4-one ring system with significant functional groups that can be leveraged in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one typically involves multi-step synthetic routes. A common approach might involve the preparation of the isoquinoline derivative followed by its alkylation. The morpholino group could be introduced in a separate step involving ether formation through nucleophilic substitution. Key reaction conditions include the use of strong bases for deprotonation steps, carefully controlled temperatures, and solvent systems that stabilize intermediates.

Industrial Production Methods

Industrial production could leverage similar synthetic strategies but optimized for scale. This often includes continuous flow chemistry techniques to ensure higher yield and purity, as well as the use of catalysts that can speed up reaction times. Key aspects involve ensuring consistent reaction conditions to avoid by-product formation and to maximize the efficiency of each synthetic step.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation at the pyran-4-one ring, potentially forming quinone-type structures.

  • Reduction: Reduction reactions might target the isoquinoline ring, potentially forming tetrahydroisoquinoline derivatives.

  • Substitution: Nucleophilic substitution can occur, particularly at the positions adjacent to the morpholino group or the isoquinoline ring.

Common Reagents and Conditions

  • Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Typical reagents include sodium borohydride or hydrogen gas with palladium on carbon as a catalyst.

  • Substitution: Reagents like alkyl halides or sulfonates in the presence of bases like sodium hydride.

Major Products

  • Oxidation Products: Potentially quinones or carboxylic acids.

  • Reduction Products: Tetrahydroisoquinoline derivatives.

  • Substitution Products: Varied ethers or amines depending on the nucleophiles used.

Scientific Research Applications

This compound has diverse applications:

  • Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.

  • Biology: Potentially useful in the study of enzyme mechanisms or as a ligand in biochemical assays.

  • Medicine: Could be explored as a lead compound for drug development, particularly targeting neurological pathways.

  • Industry: Possible applications in materials science for the development of new polymers or as intermediates in chemical manufacturing processes.

Mechanism of Action

The exact mechanism of action of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one would depend on its specific use:

  • Molecular Targets: May interact with enzymes or receptors in biological systems, potentially affecting cellular processes.

  • Pathways Involved: Could be involved in pathways related to neurotransmission or enzymatic catalysis, depending on structural analogs.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,4-Dihydroisoquinolin-2-yl)methyl)pyran-4-one: - Lacks the morpholino group.

  • 2-((3,4-Dihydroisoquinolin-2-yl)methyl)-5-(2-oxoethoxy)-4H-pyran-4-one: - Lacks the dimethylmorpholino substitution.

  • 5-(2-(2,6-Dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one: - Lacks the isoquinoline derivative.

Uniqueness

The presence of the morpholino group and the dihydroisoquinoline moiety makes 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one unique. This combination allows for diverse reactivity and potential interactions, broadening its application spectrum.

Hopefully, this sheds light on the depth and versatility of this intriguing compound!

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-16-10-25(11-17(2)30-16)23(27)15-29-22-14-28-20(9-21(22)26)13-24-8-7-18-5-3-4-6-19(18)12-24/h3-6,9,14,16-17H,7-8,10-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZSOJFLZXAKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.